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Introduction

4-chloro-N,N-dimethylquinolin-7-amine is a substituted quinoline derivative. The quinoline
scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous
compounds with a wide array of biological activities.[1] Historically significant as the basis for
antimalarial drugs like quinine and chloroquine, quinoline derivatives have since been explored
for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1] The
mechanism of action for these derivatives is often attributed to their ability to intercalate with
DNA, inhibit crucial enzymes, or interfere with cellular signaling pathways.[1]

This technical guide provides a detailed overview of the synthesis, physicochemical properties,
and potential biological activities of 4-chloro-N,N-dimethylquinolin-7-amine, drawing upon
data from related compounds to contextualize its profile within the broader class of 4-
aminoquinolines.

Physicochemical and Spectral Data

While specific experimental data for 4-chloro-N,N-dimethylquinolin-7-amine is not
extensively detailed in publicly available literature, the following tables summarize its key
physicochemical properties and expected spectral characteristics based on its structure and
data from analogous compounds.
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Table 1: Physicochemical Properties of 4-chloro-N,N-dimethylquinolin-7-amine

Property Value Source

CAS Number 178984-46-8 [2][3][4]

Molecular Formula C11H11CIN2 [1]

Molecular Weight 206.67 g/mol [1]
4-chloro-N,N-dimethylquinolin-

IUPAC Name ) [1]
7-amine

Table 2: Expected Spectral Data for 4-chloro-N,N-dimethylquinolin-7-amine

Technique Expected Data

Aromatic protons are expected to appear as
doublets in the & 8.4-8.6 ppm range for H-2 and
H-8. The N,N-dimethyl groups would likely

1H NMR appear as a singlet at approximately 6 2.8-3.1
ppm with an integration of 6H. Other aromatic
protons would be found in the 6 7.0-9.0 ppm
region.[1]

No specific data is available in the searched
13C NMR ,
literature.

Electrospray ionization (ESI-MS) is expected to

Mass Spectrometry (MS
P y (MS) show a [M+H]* peak at m/z 207.07.

Synthesis and Experimental Protocols

The primary route for synthesizing 4-chloro-N,N-dimethylquinolin-7-amine is through a
nucleophilic aromatic substitution (SNAr) reaction.[1] This involves the reaction of 4,7-
dichloroquinoline with dimethylamine. The electron-withdrawing effect of the quinoline nitrogen
activates the C4 position, making the chlorine atom at this position highly susceptible to
displacement by a nucleophile like dimethylamine.[1]
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General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of 4-aminoquinoline derivatives,
adapted for the specific synthesis of 4-chloro-N,N-dimethylquinolin-7-amine.

Reaction: A mixture of 4,7-dichloroquinoline (1.0 eq) and an excess of dimethylamine (e.g., 2.0-
5.0 eq, either as a solution in a solvent like THF or as a gas bubbled through the reaction
mixture) is heated in a suitable solvent. Based on procedures for similar compounds, solvents
such as ethanol or neat conditions (no solvent) could be employed.[5]

Temperature and Duration: The reaction mixture is typically heated to temperatures ranging
from 120-130°C for several hours (e.g., 6-8 hours) with continuous stirring.[5]

Work-up and Purification:

 After cooling to room temperature, the reaction mixture is taken up in a solvent such as
dichloromethane.[5]

e The organic layer is washed successively with an agueous solution of a weak base (e.g., 5%
ag. NaHCO:s), water, and brine.[5]

e The organic layer is then dried over an anhydrous drying agent like MgSOa or Naz2S0a.[5]
e The solvent is removed under reduced pressure to yield the crude product.

 Purification can be achieved through recrystallization or column chromatography.
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Caption: General workflow for the synthesis of 4-chloro-N,N-dimethylquinolin-7-amine.
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Biological Activity and Potential Applications

While specific biological data for 4-chloro-N,N-dimethylquinolin-7-amine is scarce in the
reviewed literature, the activity of closely related 4-aminoquinoline derivatives suggests
potential applications in oncology and anti-infective research.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 4-aminoquinoline derivatives against
various human cancer cell lines. For instance, a series of synthesized 4-aminoquinolines
demonstrated significant cytotoxicity against human breast tumor cell lines MCF7 and MDA-
MB468.[5] The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was
particularly potent against MDA-MB-468 cells.[5] Another study on novel 7-chloro-4-
aminoquinoline-benzimidazole hybrids also showed strong cytotoxic activity against several
tumor cell lines, including lymphoma and leukemia cells.[6]

Table 3: Cytotoxicity of Selected 4-Aminoquinoline Derivatives (Analogues of the Core

Compound)
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Compound Cell Line Glso (M) Reference

N'-(7-chloro-quinolin-
4-yl)-N,N-dimethyl- MCF-7 36.77 [1]
ethane-1,2-diamine

N'-(7-chloro-quinolin-
4-yl)-N,N-dimethyl- MDA-MB-468 8.73 [1]

ethane-1,2-diamine

Butyl-(7-fluoro-
o ] MCF-7 8.22 [1]
quinolin-4-yl)-amine

N'-(7-methoxy-

uinolin-4-yl)-N,N-
q. ¥ MCF-7 12.90 [1]
dimethyl-ethane-1,2-

diamine

N,N'-bis-(7-chloro-
quinolin-4-yl)-ethane- MDA-MB-468 7.35 [1]

1,2-diamine

7-chloro-N-(3-(1H-
benzo[d]imidazol-2-

o HuT78 (Lymphoma) 0.4 7]
yl)phenyl)quinolin-4-

amine

7-chloro-N-(3-(1H-
benzo[d]imidazol-2- .

L THP-1 (Leukemia) 0.6 7
yl)phenyl)quinolin-4-

amine

Note: Glso is the concentration for 50% of maximal inhibition of cell proliferation.

Antimalarial Activity

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery. The mechanism
of action is generally understood to involve the accumulation of the drug in the acidic digestive
vacuole of the intraerythrocytic parasite.[7] There, it is believed to inhibit the polymerization of
toxic heme into hemozoin, leading to the parasite's death.[7] While specific antimalarial data for
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4-chloro-N,N-dimethylquinolin-7-amine was not found, its structural similarity to known
antimalarials suggests this as a potential area of investigation.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by 4-chloro-N,N-dimethylquinolin-7-amine are
not yet elucidated. However, based on the broader class of quinoline derivatives, several
mechanisms can be hypothesized.

In cancer, quinoline derivatives have been shown to induce apoptosis and inhibit cell migration
and angiogenesis.[1] Some 4-anilino-quinoline derivatives have been identified as selective
inhibitors of epidermal growth factor receptor (EGFR), a key protein in cell signaling pathways
that control cell growth and division.[8]

Quinoline Derivative Inhibits

EGFR Tyrosine Kinase }M>

Downstream Signaling
(e.g., MAPK, PI3K/Akt)
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Caption: Hypothesized mechanism of anticancer action via EGFR inhibition.

In the context of malaria, the primary mechanism is the disruption of heme detoxification.
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Caption: General mechanism of antimalarial action of 4-aminoquinolines.

Conclusion

4-chloro-N,N-dimethylquinolin-7-amine is a molecule of interest within the pharmacologically
significant class of quinoline derivatives. While detailed experimental data for this specific
compound is limited in the current literature, its structural features and the activities of its close
analogues suggest a strong potential for applications in anticancer and antimalarial drug
discovery. The synthetic route is straightforward, relying on well-established nucleophilic
aromatic substitution chemistry. Further investigation is warranted to fully characterize this
compound and to explore its biological activity profile and mechanisms of action. The
information compiled in this guide serves as a foundational resource for researchers and drug
development professionals interested in pursuing the potential of 4-chloro-N,N-
dimethylquinolin-7-amine and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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